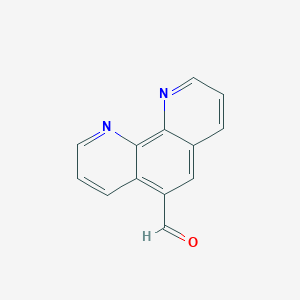

1,10-Phenanthroline-5-carbaldehyde

Overview

Description

1,10-Phenanthroline is a versatile ligand known for its ability to bind with various metal ions, forming complexes with unique properties. It is a rigid, planar molecule with aromaticity and basicity, which makes it a popular choice in the synthesis of ligands for catalyst exploration, luminescent molecules, materials, and metal complexes . Its derivatives have been widely studied for their potential applications in coordination chemistry, luminescence, and as intercalating agents for polynucleotides .

Synthesis Analysis

The synthesis of 1,10-Phenanthroline derivatives can be achieved through various methods. For instance, the reaction of 1,10-Phenanthroline with aldehydes and ketones in the presence of samarium diiodide leads to the formation of hydroxyalkyl-substituted phenanthrolines, which can be further modified to create a wide range of ligands . Additionally, 1,10-Phenanthroline-2,9-dicarbaldehyde has been synthesized by oxidizing 2,9-dimethyl-1,10-phenanthroline with selenium dioxide, which serves as a precursor for multidentate chelating agents .

Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline derivatives can be complex and diverse. For example, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized and characterized, revealing a monoclinic system with specific unit cell dimensions and a crystallographic R factor . The structure of 1,10-phenanthrolinium cation and its association with anions through hydrogen bonds and aromatic ring interactions has also been described .

Chemical Reactions Analysis

1,10-Phenanthroline undergoes various chemical reactions to form metal complexes. Iron(II), cobalt(II), and nickel(II) complexes with 1,10-Phenanthroline-2-carbaldehyde imines have been studied, showing different magnetic properties and spin transitions depending on the substituents on the imine moiety . The electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface has been investigated, leading to the selective recognition of copper ions and hydrogen peroxide sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-Phenanthroline derivatives are influenced by their molecular structure and the metal ions they are complexed with. For instance, the luminescent properties of 1,10-Phenanthroline-based compounds can be significantly enhanced when used as building blocks for luminescent molecules and metal complexes . The synthesis of a Sm(III) complex with 1,10-Phenanthroline as a secondary ligand demonstrated efficient luminescence activity through an energy-transfer pathway, highlighting the role of 1,10-Phenanthroline as an excellent sensitizer to Sm(III) ion .

Scientific Research Applications

MLCT Excited States in Cuprous Bis-Phenanthroline Coordination Compounds

Metal-to-ligand charge transfer (MLCT) excited states are significant in the study of cuprous bis-phenanthroline coordination compounds. The phenanthroline ligands, when coordinated to Cu(I) and disubstituted at the 2- and 9-positions, exhibit long-lived excited states at room temperature, which are stabilized and exhibit increased energy gaps between the MLCT and the ground state compared to the non-emissive parent CuI(phen)2+ compound. The detailed study of CuI(dmp)2+, a compound where dmp is 2,9-dimethyl-1,10-phenanthroline, shows broad MLCT absorption and emission, highlighting its potential in photochemical applications (Scaltrito et al., 2000).

Equilibrium Data for Proton- and Metal Complexes

The compilation of acidity and stability constants for metal complexes formed by 1,10-phenanthroline and its derivatives provides critical insights into the coordination chemistry involving this ligand. This data is essential for understanding the chemical behavior of these complexes in various solvents, which is crucial for their application in analytical chemistry, sensor development, and metal recovery processes (Mcbryde, 1978).

Chelating Extractants for Metals

Research into chelating extractants for metals highlights the role of phenanthroline derivatives in the efficient recovery of metals from wastewater, soils, and spent materials. The selectivity and efficiency of these extractants are vital for the development of sustainable metal recovery processes, contributing significantly to environmental protection and resource recycling (Yudaev & Chistyakov, 2022).

Lanthanide Complexes as Anticancer Agents

The development of lanthanide-based coordination complexes as anticancer agents is a promising area of biomedical research. These complexes, classified based on ligands like phenanthroline, exhibit a broad spectrum of antitumor activity and highlight the potential of inorganic chemistry in medical applications. The therapeutic and diagnostic implications of these complexes in cancer treatment are noteworthy, demonstrating the versatility of 1,10-phenanthroline derivatives in medicinal chemistry (Chundawat et al., 2021).

Transition Metal-Complexed Molecular Machines

The exploration of transition metal-containing catenanes and rotaxanes as molecular machines reveals the dynamic potential of 1,10-phenanthroline complexes. By incorporating phenanthroline ligands into these systems, researchers have developed light-driven machines that exhibit controlled movements, mimicking biological processes at the molecular level. These studies pave the way for the creation of advanced materials and devices with applications ranging from nanotechnology to drug delivery systems (Collin et al., 2005).

Safety and Hazards

1,10-Phenanthroline-5-carbaldehyde is classified as potentially toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

1,10-Phenanthroline-5-carbaldehyde, a derivative of 1,10-Phenanthroline, primarily targets metallo-beta-lactamase L1 in Pseudomonas maltophilia and methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in the bacterial resistance mechanism and chemotaxis respectively .

Mode of Action

This compound, similar to its parent compound 1,10-Phenanthroline, is an inhibitor of metallopeptidases . It inhibits the enzyme activity by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This compound mainly targets zinc metallopeptidases, with a much lower affinity for calcium .

Biochemical Pathways

It’s known that the compound interferes with the normal functioning of metallopeptidases, which play a crucial role in various biological processes, including protein degradation and signal transduction .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of metallopeptidases by this compound can lead to the disruption of various biological processes, potentially leading to the death of the target organism

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C to maintain its stability

properties

IUPAC Name |

1,10-phenanthroline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZOGTMQUSLNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855751 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91804-75-0 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

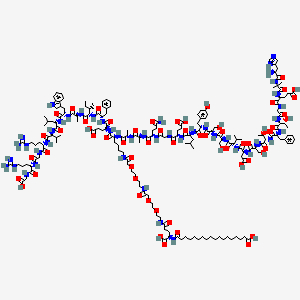

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)